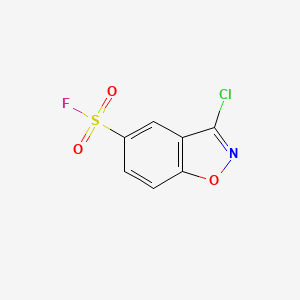

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride typically involves the reaction of 3-chloro-1,2-benzoxazole with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Condensation Reactions: It can react with aldehydes and ketones to form benzoxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride include other benzoxazole derivatives, such as:

- 2-Aryl benzoxazole derivatives

- 5-Nitro-2-(4-butylphenyl)benzoxazole

- 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a chloro and sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Chloro-1,2-benzoxazole-5-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Structure and Composition

- Molecular Formula : C7H4ClFNO2S

- Molecular Weight : 207.63 g/mol

- IUPAC Name : this compound

Properties Table

| Property | Value |

|---|---|

| Molecular Weight | 207.63 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

This compound acts primarily as an enzyme inhibitor. Its sulfonyl fluoride group can covalently modify target proteins, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of cancer therapy, where inhibition of specific enzymes can impede tumor growth.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzoxazole have shown cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : MCF-7, MDA-MB-231

- Lung Cancer : A549

- Colorectal Cancer : HCT-116

In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, certain benzoxazole derivatives have demonstrated IC50 values as low as 0.071 μM against SMMC-7721 liver cancer cells .

Antimicrobial Activity

The presence of electron-withdrawing groups such as chlorine and fluorine in benzoxazole derivatives has been linked to enhanced antimicrobial activity. Studies have shown that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy in Xenograft Models

A notable study evaluated the efficacy of a related compound in a nude mouse model bearing HCT-116 colon adenocarcinoma xenografts. The compound demonstrated a marked reduction in tumor size compared to controls, suggesting potential for therapeutic use .

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antibacterial properties of substituted benzoxazoles. The study found that compounds with fluorine substitutions exhibited higher potency against various bacterial strains, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the benzoxazole ring. Substituents that enhance electron-withdrawing properties typically increase both anticancer and antimicrobial activities.

SAR Findings Table

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 3 | Chlorine | Increased anticancer activity |

| 5 | Sulfonyl fluoride | Enhanced enzyme inhibition |

| 2 | Fluorine | Improved antimicrobial action |

Properties

Molecular Formula |

C7H3ClFNO3S |

|---|---|

Molecular Weight |

235.62 g/mol |

IUPAC Name |

3-chloro-1,2-benzoxazole-5-sulfonyl fluoride |

InChI |

InChI=1S/C7H3ClFNO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H |

InChI Key |

FCQHDCQPRFOBNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)C(=NO2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.